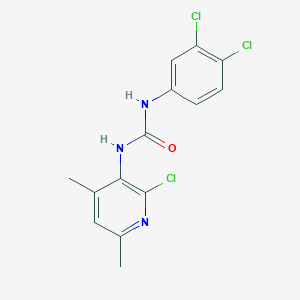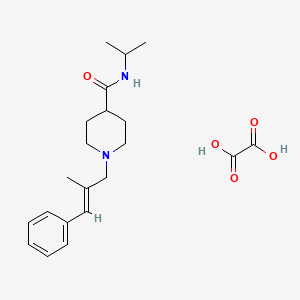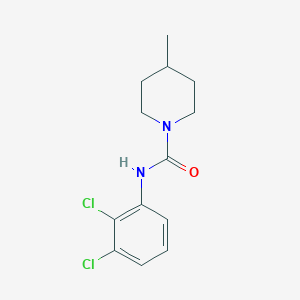
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDPU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl3N2O.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is not fully understood. However, it is believed that N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea exerts its effects by inhibiting the activity of certain enzymes such as tyrosine kinases and topoisomerases. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea can inhibit the growth of cancer cells and viruses. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to induce apoptosis in cancer cells. In animal studies, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been shown to have herbicidal properties and can be used to control the growth of weeds.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has several advantages and limitations for lab experiments. One of the advantages of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is its high solubility in organic solvents, which makes it easy to handle in the laboratory. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is also relatively stable under normal laboratory conditions. However, one of the limitations of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is its toxicity, which can limit its use in certain experiments. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea. One direction is to further investigate the mechanism of action of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea. Another direction is to explore the potential applications of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea in medicine, particularly in the treatment of cancer and viral infections. Additionally, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea can be used as a building block in the synthesis of various materials, and further research can be done to explore its potential applications in materials science. Finally, more studies can be done to optimize the synthesis of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea and improve its yield.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 3,4-dichlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through a series of steps that involve the formation of an intermediate, which is then converted to N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea. The yield of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been shown to have herbicidal properties and can be used to control the growth of weeds. In medicine, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been studied for its potential anticancer and antiviral properties. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has also been used as a building block in the synthesis of various compounds such as polyurethanes and polymers.
Propriétés
IUPAC Name |
1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O/c1-7-5-8(2)18-13(17)12(7)20-14(21)19-9-3-4-10(15)11(16)6-9/h3-6H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKHNOAIHNTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)
![3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)


![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![methyl 2-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5399281.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)

![3-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5399302.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide](/img/structure/B5399313.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399318.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)